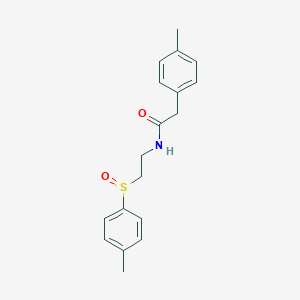
2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide, a compound with the molecular formula C18H21NO2S and a molecular weight of 315.43 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound. In vitro evaluations have demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.25 - 0.30 |
| Pseudomonas aeruginosa | 0.30 - 0.35 |
These results suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal properties, as evidenced by minimum bactericidal concentrations (MBC) that correlate closely with MIC values .
The mechanism through which this compound exerts its antimicrobial effects involves interaction with key molecular targets, such as enzymes and receptors. The sulfinyl group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function and disrupting cellular processes critical for microbial survival . Additionally, the chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins .
Anti-inflammatory and Analgesic Effects
Beyond its antimicrobial properties, there is preliminary evidence suggesting anti-inflammatory and analgesic effects associated with this compound. In animal models, it has been observed to reduce inflammation markers significantly when administered at therapeutic doses . The specific pathways involved remain to be fully elucidated, but initial findings indicate modulation of pro-inflammatory cytokines.
Study on Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial activity of several derivatives of this compound. The most active derivative demonstrated an MIC value of 0.22 µg/mL against Staphylococcus aureus and exhibited a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin . This highlights the potential of this compound as a candidate for further development in treating resistant bacterial infections.
Research on Anti-inflammatory Properties
In a separate investigation focused on anti-inflammatory effects, the compound was tested in a murine model of acute inflammation. Results showed that administration led to a significant decrease in paw edema and levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting that it may serve as an effective anti-inflammatory agent .
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-[2-(4-methylphenyl)sulfinylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-3-7-16(8-4-14)13-18(20)19-11-12-22(21)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZMRNGJXPWZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













